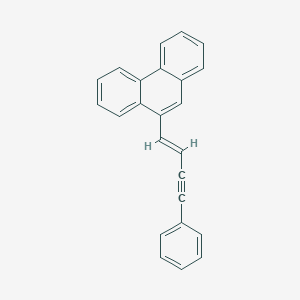![molecular formula C11H8O3 B371784 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione](/img/structure/B371784.png)
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxahexacyclo[7300~2,4~0~3,11~0~4,8~0~8,10~]dodecane-5,7-dione is a complex polycyclic compound characterized by its unique cage-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione typically involves multi-step organic reactions. One common method includes the use of cycloaddition reactions followed by oxidation processes. For instance, starting from simpler cyclic compounds, a series of Diels-Alder reactions can be employed to construct the polycyclic framework. Subsequent oxidation steps, often using reagents like potassium permanganate or chromium trioxide, introduce the dione functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing industrial oxidants and catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the polycyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Polycyclic ketones and carboxylic acids.
Reduction: Polycyclic alcohols.
Substitution: Halogenated polycyclic compounds.
科学的研究の応用
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug design due to its stable structure.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism by which 6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione exerts its effects is primarily through its interaction with molecular targets. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved often include signal transduction mechanisms where the compound acts as a modulator .
類似化合物との比較
Similar Compounds
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,10.05,8]dodecane (CL-20): Known for its high energy and density, used in explosives.
9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitriles: Explored for their analgesic activity.
Uniqueness
6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione stands out due to its unique cage-like structure, which provides exceptional stability and potential for diverse chemical modifications. This makes it a valuable compound for various applications in scientific research and industry .
特性
分子式 |
C11H8O3 |
|---|---|
分子量 |
188.18g/mol |
IUPAC名 |
11-oxahexacyclo[7.3.0.01,3.02,6.04,8.07,9]dodecane-10,12-dione |
InChI |
InChI=1S/C11H8O3/c12-8-10-4-2-1-3(6(4)10)7-5(2)11(7,10)9(13)14-8/h2-7H,1H2 |
InChIキー |
LDFCPMLSHWZWHS-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
正規SMILES |
C1C2C3C4C1C5C2C56C34C(=O)OC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


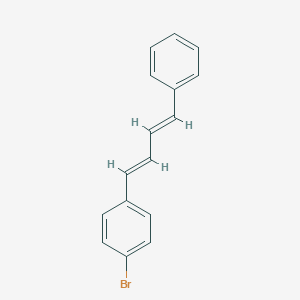

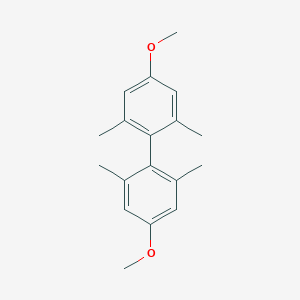
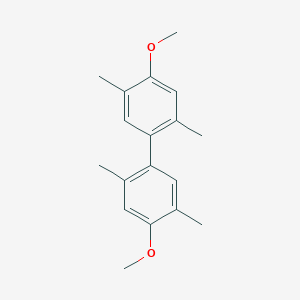
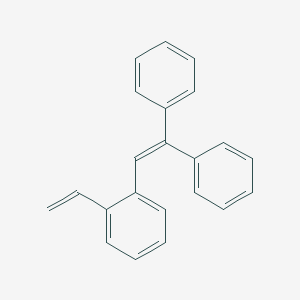
![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
![1,3,5-Trimethyl-2-[2-(2-vinylphenyl)vinyl]benzene](/img/structure/B371713.png)
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)

![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
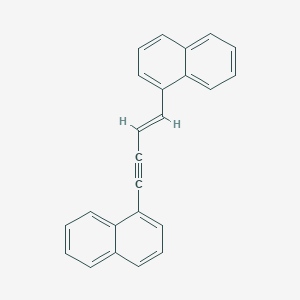
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)
